Pyrimidine, 4-methyl-6-phenyl-, 3-oxide

Description

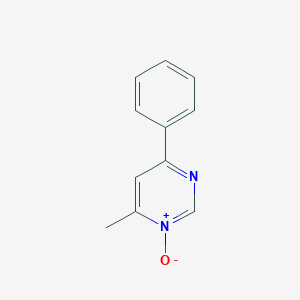

Pyrimidine, 4-methyl-6-phenyl-, 3-oxide (C₁₁H₁₀N₂O) is a heterocyclic aromatic compound characterized by a pyrimidine backbone substituted with a methyl group at position 4, a phenyl group at position 6, and an oxygen atom at position 3 via an N-oxide bond. This compound belongs to a broader class of functionalized pyrimidines, which are pivotal in agrochemical and pharmaceutical research due to their structural versatility and bioactivity . The N-oxide moiety enhances hydrogen-bonding capabilities, influencing molecular recognition and supramolecular interactions, as observed in related pyrimidine derivatives .

Properties

CAS No. |

14161-43-4 |

|---|---|

Molecular Formula |

C11H10N2O |

Molecular Weight |

186.21 g/mol |

IUPAC Name |

6-methyl-1-oxido-4-phenylpyrimidin-1-ium |

InChI |

InChI=1S/C11H10N2O/c1-9-7-11(12-8-13(9)14)10-5-3-2-4-6-10/h2-8H,1H3 |

InChI Key |

NIEFQYPJBDDGQM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC=[N+]1[O-])C2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural Features and Substituent Effects

Key Observations :

- Thiadiazole-containing derivatives (e.g., 6h) exhibit enhanced antifungal activity compared to pyrimethanil, highlighting the role of sulfur-containing heterocycles in bioactivity .

- Trifluoromethyl groups (e.g., in derivatives) improve metabolic stability and target binding in agrochemicals, a feature absent in the target compound .

Key Observations :

- The target compound’s synthesis likely parallels N-oxide formation methods used for pyrimidine derivatives, requiring precise oxidation conditions to avoid overoxidation .

- Thiadiazole derivatives (e.g., 6h) are synthesized via multi-step sequences involving thiourea intermediates and nucleophilic substitutions, emphasizing the importance of sulfur incorporation for bioactivity .

Table 3: Antifungal and Agrochemical Performance

Key Observations :

- cinerea or Phomopsis sp., as performed for analogs .

- Thiadiazole-pyrimidine hybrids outperform commercial fungicides, indicating that structural hybridization enhances potency .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing pyrimidine derivatives like 4-methyl-6-phenyl-3-oxide, and how do reaction conditions influence yield and purity?

- Methodological Answer : Pyrimidine derivatives are typically synthesized via nucleophilic substitution or oxidation reactions. For example, oxidation of methyl or phenyl substituents can be achieved using hydrogen peroxide or potassium permanganate under controlled pH and temperature . Solvent choice (e.g., polar aprotic solvents like DMF) and bases (e.g., NaOH) significantly impact reaction efficiency. Column chromatography and HPLC are critical for purification and purity assessment .

Q. How can researchers characterize the structural features of pyrimidine derivatives, particularly tautomeric forms?

- Methodological Answer : X-ray crystallography (using SHELX software for refinement ) and spectroscopic techniques (¹H/¹³C NMR, IR) are essential. For tautomerism studies, thermodynamic stability analysis via computational methods (DFT) combined with experimental data (e.g., UV-Vis spectroscopy) can differentiate between thioamide and iminothiol tautomers .

Q. What experimental designs are recommended for preliminary evaluation of biological activity in pyrimidine derivatives?

- Methodological Answer : In vitro assays using cancer cell lines (e.g., renal carcinoma RFX 393) and microbial strains (e.g., E. coli, S. aureus) are standard. Dose-response curves (IC₅₀ values) and cytotoxicity controls (e.g., HEK293 cells) should be included. Structural analogs with known bioactivity can serve as positive controls .

Advanced Research Questions

Q. How do tautomeric equilibria in pyrimidine derivatives affect their reactivity in nucleophilic substitution reactions?

- Methodological Answer : The iminothiol tautomer (thermodynamically favored under basic conditions) exhibits greater nucleophilicity due to sulfur lone pairs, enabling selective alkylation or acylation. Kinetic studies (time-resolved NMR) and pH-dependent reactivity experiments are critical to map tautomeric contributions .

Q. What strategies resolve contradictions in bioactivity data between pyrimidine derivatives with similar substituents?

- Methodological Answer : Comparative molecular docking (e.g., using AutoDock Vina) can identify binding affinity differences to targets like DNA topoisomerases. Pairing this with metabolomic profiling (e.g., LC-MS) clarifies off-target effects or metabolic instability .

Q. How can crystallographic data improve the design of pyrimidine-based inhibitors targeting enzyme active sites?

- Methodological Answer : High-resolution crystal structures (≤1.5 Å) refined via SHELXL reveal key interactions (e.g., hydrogen bonding with active-site residues). Fragment-based drug design (FBDD) leverages these insights to optimize substituent geometry and electronic properties .

Q. What role does the 3-oxide group play in modulating the electronic properties of 4-methyl-6-phenyl-pyrimidine?

- Methodological Answer : The 3-oxide group increases electron density on the pyrimidine ring, enhancing susceptibility to electrophilic attack. Cyclic voltammetry and DFT calculations (e.g., HOMO-LUMO gaps) quantify these effects, guiding functionalization strategies for materials science applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.